Cdk8/19-IN-1 - 1818427-07-4

Cdk8/19-IN-1

Catalog Number: EVT-3165372
CAS Number: 1818427-07-4
Molecular Formula: C19H18N4O4S2
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk8/19-IN-1 is classified as a small molecule inhibitor that selectively targets the kinase activities of cyclin-dependent kinases 8 and 19. These kinases are part of the Mediator complex, which plays a crucial role in linking transcription factors to RNA polymerase II, thereby regulating gene expression. The development of Cdk8/19-IN-1 was based on structure-based drug design principles, utilizing computational models to optimize its binding affinity and selectivity towards CDK8 and CDK19 over other kinases .

Synthesis Analysis

The synthesis of Cdk8/19-IN-1 involves several key steps:

  1. Initial Compound Design: The design process utilized structure-based drug design, leveraging docking models derived from known inhibitors bound to CDK8.
  2. Scaffold Development: Researchers created various fused tricyclic scaffolds with specific functional groups to enhance binding interactions with the kinase hinge region. For instance, modifications included introducing a substituted pyridyloxy group to improve physicochemical properties and selectivity .
  3. Optimization: The compound underwent iterative optimization to enhance its potency and selectivity. The final synthesized compound demonstrated an IC50 value of 0.46 nM for CDK8 and 0.99 nM for CDK19, indicating high enzymatic activity .
Molecular Structure Analysis

Cdk8/19-IN-1 features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a fused tricyclic system that is essential for its inhibitory function.
  • Functional Groups: Key substituents include a carboxamide group and a pyridyloxy moiety, which are crucial for interaction with the active site of the target kinases.
  • Binding Mode: X-ray crystallography studies have revealed that Cdk8/19-IN-1 binds in a Type I manner, with specific interactions involving the C-terminal region of CDK8, enhancing its selectivity against other kinases .
Chemical Reactions Analysis

Cdk8/19-IN-1 primarily engages in reversible binding interactions with its target kinases. The chemical reactions involving this compound can be summarized as follows:

  • Inhibition Mechanism: Upon binding to CDK8 and CDK19, Cdk8/19-IN-1 inhibits their kinase activity, leading to downstream effects on gene expression regulation.
  • Phosphorylation Dynamics: The inhibition affects the phosphorylation status of various transcription factors such as STAT1, which is involved in cell cycle regulation and apoptosis pathways .
Mechanism of Action

The mechanism of action of Cdk8/19-IN-1 involves:

  1. Kinase Inhibition: By binding to the ATP-binding site of CDK8 and CDK19, the compound prevents phosphorylation of target substrates, thereby disrupting normal transcriptional regulation.
  2. Cell Cycle Regulation: In prostate cancer cells, inhibition leads to premature G1/S transition, triggering DNA damage responses that culminate in cell death via caspase-independent pathways .
  3. Transcriptional Reprogramming: The compound modulates gene expression profiles by altering the activity of signal-responsive genes linked to cancer progression .
Physical and Chemical Properties Analysis

Cdk8/19-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact values depend on specific structural modifications).
  • Solubility: Demonstrates good solubility in organic solvents, facilitating its use in biological assays.
  • Stability: Exhibits stability under physiological conditions, making it suitable for in vivo studies .
Applications

Cdk8/19-IN-1 has significant potential applications in various scientific domains:

  • Cancer Therapy: Its selective inhibition of CDK8 and CDK19 positions it as a promising candidate for treating cancers characterized by dysregulated transcriptional control, such as prostate cancer.
  • Research Tool: Serves as a valuable chemical probe for investigating the roles of CDK8 and CDK19 in cellular processes beyond transcription regulation, including mitochondrial dynamics and cell cycle control .
  • Drug Development: Provides insights for developing next-generation inhibitors targeting similar kinase pathways involved in other diseases.
Molecular Mechanisms of CDK8/19 Inhibition

Kinase Selectivity and Binding Dynamics of CDK8/19-IN-1

CDK8/19-IN-1 is a potent and selective ATP-competitive inhibitor that targets the Mediator kinases CDK8 and CDK19 with high specificity. Biochemical profiling reveals half-maximal inhibitory concentrations (IC50) of 0.46 nM for CDK8 and 0.99 nM for CDK19, while exhibiting significantly reduced activity against CDK9 (IC50 = 270 nM) [3] [9]. Kinase selectivity screens demonstrate moderate off-target inhibition (≥50% at 1 µM) of kinases like GSK3β, PLK1, and ASK1, though with 580-fold lower potency compared to CDK8/19 [3]. Binding affinity studies quantified by dissociation constants (Kd) confirm strong interactions with CDK19 (Kd = 25 nM) and CDK8 (Kd = 46 nM), contrasting with weak binding to EPHA3 (Kd > 3000 nM) [3]. This selectivity arises from the compound’s recognition of unique structural features in the CDK8/19 ATP-binding pockets, including hydrophobic residues and kinase-specific hinge regions.

Table 1: Selectivity Profile of CDK8/19-IN-1

Target KinaseIC50 (nM)Dissociation Constant (Kd)
CDK80.4646 nM
CDK190.9925 nM
CDK9270Not determined
GSK3β>1,000*Not determined
EPHA3Not determined>3000 nM

* >50% inhibition at 1 µM [3].

Structural Basis of CDK8/19 Inhibition: ATP-Competitive Binding Modes

CDK8/19-IN-1 (C19H18N4O4S2; MW: 430.5 Da) occupies the ATP-binding cleft of CDK8/19 through specific intermolecular interactions [3] [8] [9]. The inhibitor’s pyridine-thiazole core forms hydrogen bonds with catalytic residues in the kinase hinge region, while its methoxyethylcarbamoyl group engages in hydrophobic interactions with the kinase’s front pocket [3] [9]. This binding mode sterically hinders ATP access and disrupts the phosphotransfer reaction required for substrate phosphorylation. Structural analyses reveal that divergent residues in the C-terminal tails of CDK8 versus CDK19 influence inhibitor affinity, explaining the slightly higher potency against CDK19 (Kd = 25 nM vs. 46 nM for CDK8) [3] [9]. Mutagenesis studies further confirm that substitutions in the ATP-binding pocket (e.g., T173D) abolish inhibition, validating the compound’s dependency on an intact catalytic domain [9].

Table 2: Structural Features of CDK8/19 Targeted by CDK8/19-IN-1

Interaction SiteChemical Moieties InvolvedFunctional Consequence
Kinase hinge regionHydrogen bonds with pyridine-thiazoleDisrupts catalytic residue alignment
Hydrophobic front pocketMethoxyethylcarbamoyl groupBlocks ATP docking
C-terminal tail residuesVariable interactions with CDK8 vs. CDK19Differential affinity (CDK19 > CDK8)
ATP-binding cleftSteric occlusionPrevents phosphotransfer to substrates

Impact on Mediator Complex Dynamics and Submodule Association

CDK8/19-IN-1 disrupts the functional integration of the Mediator kinase module (CDK8/19-CCNC-MED12-MED13) with the core Mediator complex. The Mediator complex acts as a molecular bridge between enhancer-bound transcription factors and RNA Polymerase II (RNPII) [1] [6]. Inhibition of CDK8/19 kinase activity prevents phosphorylation-dependent recruitment of the Mediator to transcription factors like NF-κB [2] [6]. For example, TNFα-induced NF-κB activation requires CDK8/19 to phosphorylate the RNPII C-terminal domain (CTD), enabling transcriptional elongation [2]. Upon CDK8/19-IN-1 treatment, this phosphorylation is suppressed, leading to premature termination of RNPII at NF-κB target genes (e.g., IL8, CXCL1) [2] [6]. Consequently, inflammatory signaling cascades are attenuated without affecting basal transcription. RNA-seq analyses of CDK8/19-knockout cells corroborate diminished responses to serum stimulation and TNFα, underscoring the compound’s role in blocking signal-inducible Mediator retargeting [6].

Table 3: Transcriptional Pathways Modulated by CDK8/19-IN-1

PathwayKey Effector GenesRegulatory Mechanism
NF-κB signalingIL8, CXCL1, CXCL2Blocks CTD phosphorylation → RNPII pausing
Wnt/β-cateninMYC, CCND1Disrupts Mediator-β-catenin coupling*
Stress responseGADD45A, FOSAttenuates serum/TNFα-induced transcription
p53 signalingPUMA, BAXImpairs p53-Mediator complex stabilization

* Indirect effect via disrupted Mediator dynamics [1] [6].

Kinase-Independent Roles of CDK8/19 in Transcriptional Regulation

Beyond catalytic activity, CDK8/19 regulate transcription through scaffolding functions within the Mediator complex. CDK8/19-IN-1 dissociates the kinase module from core Mediator, exposing binding sites for transcription factors like p53 and STAT1 [6] [8]. Proteomic studies identify 78 high-confidence phosphorylation targets of CDK8/19, including chromatin modifiers (e.g., BRD4) and RNA-processing factors [8]. Notably, ~40% of these substrates show no turnover changes upon inhibition, indicating kinase-independent stabilization of transcriptional complexes [8]. CDK8/19 also facilitate enhancer looping by recruiting cohesin to super-enhancers, a process disrupted by CDK8/19-IN-1 [7]. Additionally, the kinases scaffold interactions between Mediator and replication machinery: CDK19-cyclin C binds metazoan-specific replication factor MTBP (ortholog of yeast Sld7), linking transcription to DNA synthesis [5] [9]. Inhibition thus delays origin firing and causes incomplete genome replication, revealing a non-catalytic role in cell cycle progression.

Properties

CAS Number

1818427-07-4

Product Name

Cdk8/19-IN-1

IUPAC Name

8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25)

InChI Key

NENJFZKQHYXRDQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4

Canonical SMILES

COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.